(5Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Overview
Description
(5Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl derivatives and diazinane precursors. Key steps may involve:
Condensation reactions: to form the diazinane ring.
Methoxylation: to introduce methoxy groups.
Aldol condensation: to form the methylidene linkage.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the diazinane ring, potentially leading to ring-opening or hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products:
Oxidation products: Quinones and related compounds.
Reduction products: Reduced diazinane derivatives.
Substitution products: Various substituted aromatic compounds.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology and Medicine:
- Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
- Used in the design of drug candidates due to its unique structural features.
Industry:
- Potential applications in the development of new materials, such as polymers and resins.
- Used in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (5Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups and diazinane ring play crucial roles in binding to these targets, influencing biological pathways and exerting its effects. Specific pathways may include inhibition of certain enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol glycosides: Compounds with similar aromatic structures and functional groups.
Uniqueness:
- The presence of multiple methoxy groups and a diazinane ring distinguishes (5Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione from other compounds.
- Its unique structure contributes to its specific reactivity and potential applications in various fields.
Properties
IUPAC Name |
(5Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O7/c1-29-16-7-6-15(19(13-16)31-3)12-17-21(26)24-23(28)25(22(17)27)10-9-14-5-8-18(30-2)20(11-14)32-4/h5-8,11-13H,9-10H2,1-4H3,(H,24,26,28)/b17-12- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGNOSSCAAPSPU-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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